Anti-inflammatory Potency: Crocin 2 IC50 vs. Crocin 1 and Crocin 4 in LPS-Stimulated Macrophages
In a direct head-to-head comparison, Crocin 2 (Compound 3) demonstrated an intermediate anti-inflammatory potency between Crocin 1 and Crocetin in inhibiting LPS-induced NO production in RAW 264.7 macrophages [1]. Specifically, Crocin 2 inhibited NO production with an IC50 of 31.1 μM, which is 47% more potent than Crocin 1 (IC50 58.9 μM) but 4% less potent than Crocetin (IC50 29.9 μM) [1].
| Evidence Dimension | Inhibition of LPS-induced NO production (IC50) |
|---|---|
| Target Compound Data | 31.1 μM |
| Comparator Or Baseline | Crocin 1 (58.9 μM) and Crocetin (29.9 μM) |
| Quantified Difference | 1.9-fold more potent than Crocin 1; 1.04-fold less potent than Crocetin |
| Conditions | LPS-stimulated RAW 264.7 macrophage cells |
Why This Matters
This quantifies Crocin 2's specific anti-inflammatory window, enabling precise selection for studies where a balance between potency and the distinct pharmacokinetic profile of a glycosylated analog is required.
- [1] Hong YJ, et al. Anti-inflammatory activities of crocetin derivatives from processed Gardenia jasminoides. Arch Pharm Res. 2013;36(8):933-940. doi:10.1007/s12272-013-0128-0. View Source
